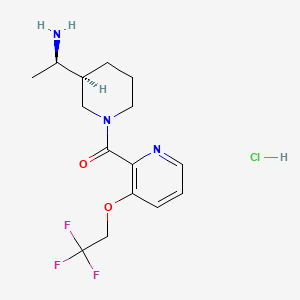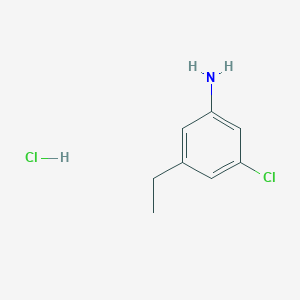
3-Chloro-5-ethylaniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11Cl2N. It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and an ethyl group at the fifth position. This compound is commonly used in various chemical syntheses and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-ethylaniline hydrochloride typically involves the chlorination of 5-ethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The hydrochloride salt is formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps to obtain the final product.
化学反应分析
Types of Reactions: 3-Chloro-5-ethylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents are employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Hydroxy or alkoxy derivatives.
科学研究应用
3-Chloro-5-ethylaniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-5-ethylaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.
相似化合物的比较
- 3-Chloroaniline
- 5-Ethylaniline
- 3-Bromo-5-ethylaniline
Comparison: 3-Chloro-5-ethylaniline hydrochloride is unique due to the presence of both chlorine and ethyl substituents, which confer distinct chemical reactivity and physical properties. Compared to 3-chloroaniline, it has enhanced hydrophobicity due to the ethyl group. Compared to 5-ethylaniline, the chlorine atom increases its electrophilicity, making it more reactive in substitution reactions.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties make it a valuable compound for research and development.
属性
分子式 |
C8H11Cl2N |
|---|---|
分子量 |
192.08 g/mol |
IUPAC 名称 |
3-chloro-5-ethylaniline;hydrochloride |
InChI |
InChI=1S/C8H10ClN.ClH/c1-2-6-3-7(9)5-8(10)4-6;/h3-5H,2,10H2,1H3;1H |
InChI 键 |
TVOULFHKSCGVHN-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B15305241.png)
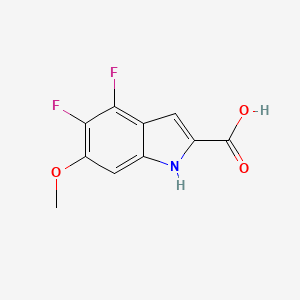

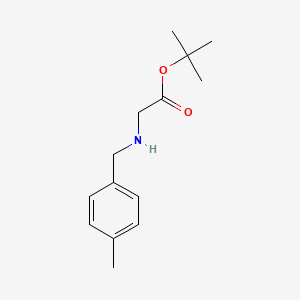
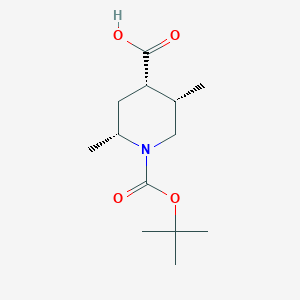
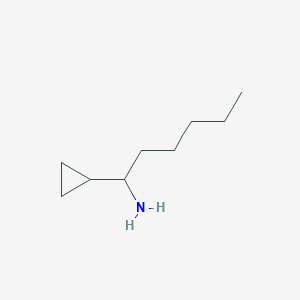
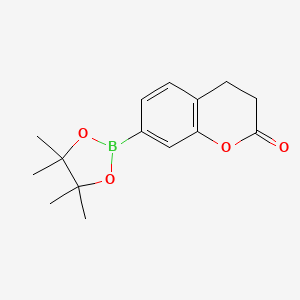
![2-[(Benzyloxy)carbonyl]-1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B15305271.png)
![methyl (2S,3S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoate hydrochloride](/img/structure/B15305283.png)
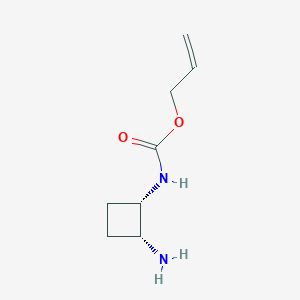
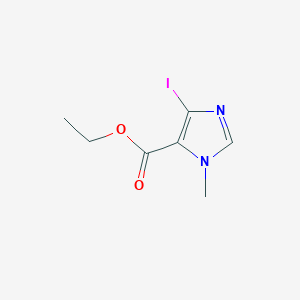
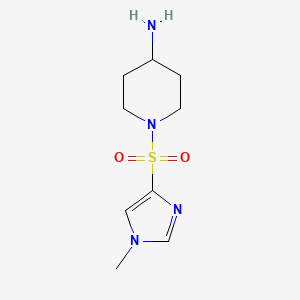
![1-[5-(Propan-2-yloxy)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B15305310.png)
